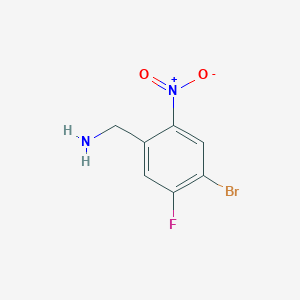

4-Bromo-5-fluoro-2-nitrobenzylamine

Description

Contextualization of 4-Bromo-5-fluoro-2-nitrobenzylamine as a Representative Halogenated Nitroaromatic Benzylamine (B48309) Derivative

This compound serves as a quintessential example of a halogenated nitroaromatic benzylamine derivative. Its structure, featuring a bromine atom, a fluorine atom, and a nitro group on the benzylamine framework, encapsulates the key features of this compound class. While specific research on this exact molecule is not extensively documented in publicly available literature, its constituent parts and related structures are well-studied. By examining compounds with similar substitution patterns, such as 4-bromo-5-fluoro-2-nitrobenzoic acid and 4-bromo-5-fluoro-2-nitrotoluene, we can infer the potential reactivity and properties of this compound. sigmaaldrich.comnih.govsigmaaldrich.com The presence of both electron-withdrawing (nitro and halogens) and potentially reactive (amine) groups suggests its utility as a versatile chemical intermediate.

Significance of Substituted Benzylamine and Nitroaromatic Scaffolds in Advanced Organic Synthesis and Materials Science Research

Substituted benzylamines are a cornerstone of organic synthesis, appearing in a vast number of biologically active molecules and functional materials. The benzylamine scaffold provides a versatile platform for constructing more complex molecular architectures. acs.orgnih.govglobalauthorid.comorganic-chemistry.org The amine group can be readily modified, and the aromatic ring can be functionalized to tune the molecule's properties.

Nitroaromatic compounds, on the other hand, are of immense industrial importance, serving as precursors for a wide range of products including dyes, polymers, pesticides, and explosives. nih.gov The strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic substitution and can also influence the acidity of benzylic protons. nih.gov In materials science, the incorporation of nitroaromatic units can lead to materials with interesting optical and electronic properties. Furthermore, the biodegradability of some nitroaromatic compounds is an active area of research, aiming to mitigate their environmental impact. nih.gov

The combination of these two scaffolds in molecules like this compound results in a chemical entity with a rich and diverse potential for application in both advanced organic synthesis and materials science.

Overview of Current Research Paradigms and Emerging Challenges in the Field

Current research in the field of halogenated nitroaromatic compounds is multifaceted. A significant focus lies in the development of novel synthetic methodologies that are more efficient, selective, and environmentally benign. acs.orgorganic-chemistry.org This includes the use of catalysis to achieve specific substitution patterns and the exploration of greener reaction conditions.

Another major research thrust is the investigation of the biological activity of these compounds. Many halogenated nitroaromatics exhibit interesting pharmacological properties and are being explored as potential therapeutic agents. nih.gov For instance, the presence of a fluorine atom can often enhance a drug's metabolic stability and bioavailability.

In materials science, the challenge is to design and synthesize novel halogenated nitroaromatic-based materials with tailored properties for applications in electronics, photonics, and sensing. The environmental fate and potential toxicity of these compounds are also critical areas of investigation, with a growing emphasis on developing sustainable remediation strategies. mdpi.commdpi.com The formation of nitroaromatic compounds in the atmosphere and their impact on air quality is another area of active study. copernicus.orgresearchgate.net

Interactive Data Table: Properties of Related Compounds

Below is a data table summarizing key properties of compounds structurally related to this compound. This data is compiled from various sources and provides a comparative overview.

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrFN2O2 |

|---|---|

Molecular Weight |

249.04 g/mol |

IUPAC Name |

(4-bromo-5-fluoro-2-nitrophenyl)methanamine |

InChI |

InChI=1S/C7H6BrFN2O2/c8-5-2-7(11(12)13)4(3-10)1-6(5)9/h1-2H,3,10H2 |

InChI Key |

LPEQNLGIBXZGAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])CN |

Origin of Product |

United States |

Advanced Reaction Pathways and Mechanistic Investigations of 4 Bromo 5 Fluoro 2 Nitrobenzylamine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The aromatic ring of 4-Bromo-5-fluoro-2-nitrobenzylamine is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the presence of strong electron-withdrawing groups. This reaction pathway involves the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. byjus.comwikipedia.org

Influence of the Electron-Withdrawing Nitro Group on SNAr Reactivity

The nitro (-NO₂) group is a powerful electron-withdrawing group and plays a crucial role in activating the benzene (B151609) ring for nucleophilic attack. byjus.comwikipedia.org Its presence, particularly ortho or para to a potential leaving group, significantly lowers the energy barrier for the reaction. The nitro group deactivates the ring towards electrophiles but activates it towards nucleophiles by withdrawing electron density through both inductive and resonance effects. quora.comlibretexts.org This electron withdrawal creates a partial positive charge on the ring carbons, making them more susceptible to attack by nucleophiles. In this compound, the nitro group is positioned ortho to the bromine atom and meta to the fluorine atom, strongly activating the ring for SNAr reactions.

The activation by the nitro group facilitates the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. wikipedia.org The negative charge of this intermediate is delocalized onto the electronegative oxygen atoms of the nitro group, which greatly stabilizes the transition state and drives the reaction forward. byjus.comwikipedia.org

Role of Halogens (Bromine, Fluorine) as Leaving Groups and Activating Substituents in SNAr Processes

In the context of SNAr reactions, halogens act as both activating substituents and potential leaving groups. Their electron-withdrawing inductive effect helps to activate the ring towards nucleophilic attack. However, their ability to act as a leaving group follows an unconventional trend. wikipedia.orgnih.gov

Unlike in SN2 reactions where iodide is the best leaving group, the leaving group ability in SNAr reactions is typically F > Cl ≈ Br > I. wikipedia.org This inverted order is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond. nih.govstackexchange.com The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to attack. stackexchange.com Therefore, in this compound, the fluorine atom is the more probable leaving group in an SNAr reaction, despite the carbon-fluorine bond being stronger than the carbon-bromine bond.

| Halogen | Electronegativity | SNAr Leaving Group Ability | Reason for Reactivity Order |

|---|---|---|---|

| F | 3.98 | Highest | Strong inductive effect polarizes the C-X bond, favoring nucleophilic attack. |

| Cl | 3.16 | Intermediate | Moderate inductive effect. |

| Br | 2.96 | Intermediate | Similar reactivity to Chlorine. |

| I | 2.66 | Lowest | Weaker inductive effect makes the carbon less electrophilic. |

Meisenheimer Complex Formation and Stabilization in Nitroaromatic Systems

The mechanism of SNAr reactions proceeds through a distinct, isolable intermediate known as a Meisenheimer complex. scribd.comwikipedia.org This complex is formed when a nucleophile attacks the electron-deficient aromatic ring, creating a σ-adduct where the carbon atom being attacked is temporarily sp³-hybridized. wikipedia.orgwikipedia.org

The stability of the Meisenheimer complex is paramount for the success of the SNAr reaction. In nitroaromatic systems like this compound, the strong resonance and inductive effects of the nitro group are essential for stabilizing the negative charge of this intermediate. rsc.orgnih.gov The charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group. This delocalization distributes the negative charge, lowering the energy of the intermediate and facilitating its formation. wikipedia.orgscribd.com The reaction is completed when the leaving group (typically fluoride (B91410) in this molecule) is expelled, and the aromaticity of the ring is restored.

Electrophilic Aromatic Substitution (EAS) with Halogenated Nitrobenzylamine Substrates

Electrophilic aromatic substitution (EAS) on the this compound ring is significantly challenging. The reaction requires the aromatic ring to act as a nucleophile, but the combined electron-withdrawing power of the nitro and halogen substituents renders the ring highly electron-deficient and thus strongly deactivated towards electrophilic attack. quora.comlibretexts.org

Directing Effects of Substituents (Bromo, Fluoro, Nitro, Benzylamine (B48309) Moiety)

Should an EAS reaction be forced under harsh conditions, the position of substitution would be determined by the directing effects of the existing substituents. These effects are often in conflict. youtube.comyoutube.com

Nitro Group (-NO₂): This is a powerful deactivating group and a strong meta-director due to its potent electron-withdrawing resonance and inductive effects. quora.compressbooks.pub

Bromo (-Br) and Fluoro (-F) Groups: Halogens are deactivating groups due to their inductive electron withdrawal, but they are ortho, para-directors because they can donate a lone pair of electrons through resonance to stabilize the cationic intermediate (sigma complex). pressbooks.pub

Benzylamine Moiety (-CH₂NH₂): The aminomethyl group is typically considered an activating, ortho, para-director. However, EAS reactions are often performed in strong acid, which would protonate the amine to form a -CH₂NH₃⁺ group. This protonated form is deactivating and a meta-director.

Given the powerful deactivating nature of the nitro group and the likely protonation of the amine under reaction conditions, the ring is extremely unreactive towards electrophiles. The conflicting directing effects make predicting a single major product difficult, though the strong meta-directing influence of the nitro group would be a significant factor. quora.compressbooks.pub

| Substituent | Effect on Reactivity | Directing Effect |

|---|---|---|

| -NO₂ | Strongly Deactivating | Meta |

| -Br | Deactivating | Ortho, Para |

| -F | Deactivating | Ortho, Para |

| -CH₂NH₂ (neutral) | Activating | Ortho, Para |

| -CH₂NH₃⁺ (acidic) | Deactivating | Meta |

Reactivity of the Benzylamine Functional Group

The benzylamine functional group (-CH₂NH₂) in this compound possesses its own characteristic reactivity, although it is modulated by the electronic environment of the highly substituted aromatic ring. The primary amine is nucleophilic and basic due to the lone pair of electrons on the nitrogen atom.

Typical reactions involving the amino group include:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Imine Formation: Condensation with aldehydes or ketones to form imines (Schiff bases).

Salt Formation: Reaction with acids to form ammonium (B1175870) salts.

The basicity of the amine in this compound is significantly reduced compared to benzylamine itself. The strong electron-withdrawing effect of the ortho-nitro group, transmitted through the aromatic ring, decreases the electron density on the nitrogen atom, making the lone pair less available for protonation. This reduced basicity also impacts its nucleophilicity in the reactions mentioned above.

Amination Reactions and Derivatives Formation

The primary amino group of this compound serves as a key site for derivatization. While specific literature on the amination reactions of this exact compound is limited, its reactivity can be inferred from the standard behavior of primary benzylamines. The lone pair of electrons on the nitrogen atom makes it nucleophilic, enabling reactions such as N-alkylation and N-acylation to form a variety of secondary and tertiary amines, as well as amides. These transformations are fundamental in modifying the compound's steric and electronic properties for further synthetic steps or for incorporation into larger molecular frameworks. For instance, acylation can serve as a strategy to protect the amine during subsequent reactions. masterorganicchemistry.com

C-H Functionalization Strategies at the Benzylic Position and Aromatic Ring

Modern synthetic methods offer powerful tools for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. For this compound, these strategies can be applied to both the aromatic ring and the benzylic position.

Aromatic C-H Functionalization: The benzylamine moiety can act as a directing group in transition-metal-catalyzed C-H activation. Palladium(II)-catalyzed reactions, for example, have been shown to achieve meta-C-H functionalization of benzylamines. nih.gov This strategy could potentially be used to introduce new substituents at the C-6 position of the aromatic ring, which is meta to the aminomethyl group. Such reactions often tolerate a broad range of functional groups, including halogens. nih.gov

Benzylic C-H Functionalization: The C(sp³)–H bonds at the benzylic position are susceptible to functionalization due to the stability of the resulting benzylic radical or ionic intermediates. Catalytic asymmetric amine α-C-H functionalization represents an appealing strategy for creating chiral centers. researchgate.net The stereochemistry of substitution at the benzylic carbon is a critical factor in the properties of 2-nitrobenzyl compounds. nih.gov Furthermore, reactions such as the "optical bromination" of a related toluene (B28343) derivative to form a benzyl (B1604629) bromide highlight the reactivity of this position, which can be a precursor for introducing a wide range of nucleophiles. google.com

Reduction and Oxidation Reactions Involving Nitro and Halogen Groups

The interplay between the nitro group and the halogen substituents defines a significant area of the molecule's reactivity, particularly in reduction reactions. Oxidation of the benzylamine itself or the aromatic ring is also mechanistically possible, though reduction pathways are more commonly exploited for synthetic purposes.

Chemoselective Reduction of the Nitro Group to Amino Functionality

The selective reduction of the nitro group to a primary amine is one of the most important transformations of nitroaromatic compounds, opening pathways to various heterocyclic and substituted aniline (B41778) derivatives. masterorganicchemistry.com Achieving this transformation without affecting the bromo and fluoro substituents (chemoselectivity) is crucial. A variety of methods are available, each with its own advantages regarding reaction conditions and functional group tolerance. scispace.com

Common methods include catalytic hydrogenation over metals like palladium, platinum, or nickel, and the use of dissolving metals such as iron, tin, or zinc in acidic media. masterorganicchemistry.comscispace.com More recent advancements have introduced metal-free reduction systems, such as those using tetrahydroxydiboron, which can rapidly and selectively reduce nitroarenes at room temperature while leaving halogens and other sensitive groups intact. nih.gov Enzymatic reductions have also been studied; for example, nitroreductase enzymes can catalyze the reduction of aromatic nitro groups, sometimes selectively stopping at the hydroxylamino intermediate stage. nih.gov The initial two-electron transfer to form the nitroso species is often the rate-limiting step in these reductions. nih.gov

Table 1: Comparison of Reagents for Chemoselective Nitro Group Reduction

| Reagent/System | Typical Conditions | Advantages | Potential Considerations |

| Fe, Sn, or Zn / HCl | Acidic aqueous solution | Cost-effective, well-established | Requires stoichiometric metal, acidic workup |

| Catalytic Hydrogenation (H₂, Pd/C) | H₂ gas, various solvents | High efficiency, clean reaction | Potential for reductive dehalogenation (especially debromination) |

| Zn / NH₄Cl | Aqueous medium | Milder, neutral conditions | Can have moderate efficiency |

| Tetrahydroxydiboron (B₂(OH)₄) | Organocatalyst, room temp | Metal-free, very fast, highly chemoselective nih.gov | Reagent availability and cost |

| Nitroreductase Enzymes | Aqueous buffer, NADPH cofactor | High chemoselectivity (can stop at hydroxylamine) nih.gov | Requires specific enzyme, biological setup |

Considerations for Reductive Dehalogenation in Polyhalogenated Nitroaromatics

A primary challenge when reducing polyhalogenated nitroaromatics is preventing the undesired removal of halogen substituents. This side reaction, known as reductive dehalogenation, is particularly prevalent with certain catalysts and conditions.

Catalytic hydrogenation using palladium on carbon (Pd/C) is highly effective for nitro group reduction but is also known to facilitate the cleavage of carbon-halogen bonds, especially for aryl bromides and iodides. The reactivity follows the trend I > Br > Cl > F. Therefore, when reducing this compound with this method, there is a significant risk of cleaving the C-Br bond to yield 5-fluoro-2-nitrobenzylamine or its fully reduced aniline counterpart.

In some biological degradation pathways, the reduction of the nitro group precedes and facilitates reductive dehalogenation. nih.gov For synthetic applications, careful selection of the reducing agent is paramount. Systems like SnCl₂/HCl or metal-free methods are often preferred to minimize the risk of dehalogenation and preserve the molecule's substitution pattern. nih.gov

Cyclization and Rearrangement Reactions of Substituted Nitrobenzylamine Derivatives

The true synthetic potential of this compound is often realized through its derivatives, particularly after the reduction of the nitro group. The resulting 4-bromo-5-fluoro-2-aminobenzylamine is a substituted ortho-phenylenediamine derivative, a classic precursor for the synthesis of fused heterocyclic systems.

A prominent application is the synthesis of substituted benzimidazoles. The reaction of an ortho-phenylenediamine with an aldehyde, often in the presence of a mild oxidizing agent like sodium metabisulfite, leads to the formation of a benzimidazole (B57391) ring. Following this template, the reduced derivative of this compound could be reacted with various aromatic or aliphatic aldehydes to generate a library of novel, highly substituted benzimidazoles. These heterocyclic cores are prevalent in medicinal chemistry and materials science.

Intramolecular cyclization is another possibility. Depending on the modifications made to the benzylic amine, intramolecular reactions with the ortho-amino group (formed after nitro reduction) could lead to the formation of various nitrogen-containing, multi-cyclic structures. The presence of halogen and nitro groups on precursors is known to influence the rates and outcomes of cyclization reactions. nih.gov

Application of Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR experiments used to map the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-bromo-5-fluoro-2-nitrobenzylamine is expected to show distinct signals for the aromatic protons and the aliphatic benzylamine (B48309) protons. The aromatic region would feature two doublets, corresponding to the two protons on the benzene (B151609) ring. Their chemical shifts would be influenced by the electronic effects of the substituents: the electron-withdrawing nitro group, and the halogen atoms. The proton ortho to the nitro group would likely appear at the most downfield position. The benzylic protons (-CH₂NH₂) would present as a singlet, or a triplet if coupling to the amine protons is observed, in the aliphatic region of the spectrum, typically around 3.8-4.5 ppm. The amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information, showing a signal for each unique carbon atom. For this compound, one would expect to see signals for the six aromatic carbons and one aliphatic carbon of the benzyl (B1604629) group. The positions of the aromatic carbon signals are dictated by the substituents. The carbon bearing the nitro group would be significantly deshielded, while the carbons bonded to bromine and fluorine would also exhibit characteristic shifts. The benzylic carbon signal would appear in the aliphatic region, typically around 40-50 ppm.

To illustrate the expected chemical shifts, data for the structurally related compound 1-Bromo-4-fluoro-2-nitrobenzene is provided below. The addition of the aminomethyl group in this compound would alter these values, most notably for the carbon at position 1 and the adjacent aromatic carbons.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogous Compounds

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic CH | ~7.5 - 8.5 | Doublet, Doublet of doublets | Influenced by nitro, bromo, and fluoro substituents. |

| Benzylic CH₂ | ~3.8 - 4.5 | Singlet or Triplet | Coupling to NH₂ may or may not be resolved. |

| Amine NH₂ | Variable (broad) | Singlet (broad) | Position is solvent and concentration dependent. |

| Aromatic C-Br | ~110 - 120 | Singlet | Data from 1-Bromo-4-fluoro-2-nitrobenzene. chemicalbook.com |

| Aromatic C-F | ~155 - 165 (with C-F coupling) | Doublet | Data from 1-Bromo-4-fluoro-2-nitrobenzene. chemicalbook.com |

| Aromatic C-NO₂ | ~145 - 155 | Singlet | Data from 1-Bromo-4-fluoro-2-nitrobenzene. chemicalbook.com |

| Benzylic CH₂ | ~40 - 50 | Singlet | General expected range for a benzylamine. |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable tool. wikipedia.org The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a sensitive nucleus for NMR detection. wikipedia.orghuji.ac.il The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a clear spectral window for its observation. wikipedia.orgalfa-chemistry.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The exact chemical shift would be characteristic of a fluorine atom on an aromatic ring substituted with bromo and nitro groups. This signal would likely be a doublet of doublets due to coupling with the two neighboring aromatic protons. The large chemical shift range of ¹⁹F NMR ensures that this signal is typically well-resolved from any potential fluorine-containing impurities. huji.ac.il

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their connectivity. It could also potentially show a correlation between the benzylic CH₂ protons and the amine NH₂ protons if their coupling is resolved. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C, one-bond correlations). sdsu.eduuvic.ca The HSQC spectrum would show cross-peaks connecting each aromatic proton signal to its corresponding carbon signal, and the benzylic CH₂ proton signal to the benzylic carbon signal. This is a powerful tool for assigning the carbon spectrum based on the more easily assigned proton spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.eduuvic.ca HMBC is crucial for piecing together the molecular framework. For instance, it would show correlations from the benzylic CH₂ protons to the aromatic carbons they are attached to and the neighboring carbons, confirming the position of the aminomethyl group on the ring. Correlations from the aromatic protons to neighboring carbons would further solidify the assignment of the substitution pattern. youtube.com

The synthesis of this compound, likely involving steps such as the reduction of a nitro group or amination, can be monitored in real-time using NMR spectroscopy. magritek.comnih.gov Both high-field and more accessible benchtop NMR spectrometers can be equipped with flow cells to allow for the continuous analysis of a reaction mixture as it proceeds. rsc.orgbeilstein-journals.orgresearchgate.net This provides valuable kinetic data, helps in identifying transient intermediates, and allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize byproduct formation. magritek.comasahilab.co.jp For example, monitoring the disappearance of a starting material's signal and the concurrent appearance of the product's signal provides a direct measure of reaction conversion over time. asahilab.co.jpnih.gov

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy probes the vibrational modes of molecules, making it an excellent technique for identifying the presence of specific functional groups. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitro, amine, and aromatic C-H groups, as well as vibrations corresponding to the carbon-halogen bonds.

The key expected vibrational frequencies are:

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹. rockymountainlabs.comorgchemboulder.com

C-H Stretching (Aromatic): Aromatic C-H stretches appear as a group of weak to medium bands just above 3000 cm⁻¹. instanano.com

C-H Stretching (Aliphatic): The CH₂ group will show symmetric and asymmetric stretching vibrations in the 2800-3000 cm⁻¹ region. rockymountainlabs.com

NO₂ Stretching: The nitro group exhibits two strong, characteristic stretching vibrations: an asymmetric stretch typically around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. spectroscopyonline.com

N-H Bending: A bending vibration for the primary amine is expected in the 1580-1650 cm⁻¹ range. orgchemboulder.com

C=C Stretching (Aromatic): Aromatic ring stretching vibrations typically appear as a series of bands in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching of the C-N bond in an aromatic amine is expected around 1250-1335 cm⁻¹. orgchemboulder.com

C-F and C-Br Stretching: The carbon-fluorine and carbon-bromine stretching vibrations would appear in the fingerprint region of the spectrum, generally below 1200 cm⁻¹.

Interactive Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H Stretch | > 3000 | Weak to Medium |

| Aliphatic C-H Stretch | 2800 - 3000 | Medium |

| NO₂ Asymmetric Stretch | 1500 - 1570 | Strong |

| NO₂ Symmetric Stretch | 1300 - 1370 | Strong |

| N-H Bend | 1580 - 1650 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium |

| Aromatic C-N Stretch | 1250 - 1335 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak would appear as a characteristic pair of signals (M⁺ and M+2) of almost equal intensity. This isotopic pattern is a clear indicator of the presence of a single bromine atom in the molecule.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several pathways. Common fragmentation patterns for this type of molecule include:

Loss of a nitro group: A fragment corresponding to the loss of NO₂ (46 Da) is expected.

Loss of an amino group: Fragmentation involving the loss of the aminomethyl group or parts of it.

Alpha-cleavage: Cleavage of the bond between the aromatic ring and the benzylic carbon.

Loss of halogens: Loss of Br or F atoms, although the C-F bond is very strong.

Analysis of these fragmentation patterns can help to confirm the connectivity of the different functional groups within the molecule.

Interactive Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Expected m/z | Notes |

|---|---|---|

| [M]⁺ | ~248/250 | Molecular ion peak showing characteristic 1:1 bromine isotope pattern. |

| [M - NO₂]⁺ | ~202/204 | Loss of the nitro group. |

| [M - CH₂NH₂]⁺ | ~218/220 | Loss of the aminomethyl group. |

| [M - Br]⁺ | ~169 | Loss of the bromine atom. |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Polar Compounds

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and sensitive technique for the analysis of polar and thermally labile molecules. Given the presence of a primary amine and a nitro group, this compound is well-suited for ESI-MS analysis, typically in the positive ion mode.

Detailed Research Findings:

In positive mode ESI-MS, the primary amine group of this compound is readily protonated, leading to the formation of the pseudomolecular ion [M+H]⁺. This would be the base peak in the mass spectrum, confirming the molecular weight of the compound. The theoretical monoisotopic mass of this compound (C₇H₆BrFN₂O₂) is approximately 248.96 g/mol . Therefore, the expected m/z for the [M+H]⁺ ion would be around 249.97.

The isotopic pattern of the [M+H]⁺ peak would be characteristic of a monobrominated compound, with two signals of nearly equal intensity separated by 2 m/z units, corresponding to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.

Further structural information can be obtained from tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is subjected to collision-induced dissociation (CID). The fragmentation pattern would likely involve the following key losses:

Loss of NH₃ (Ammonia): A neutral loss of 17 Da from the protonated benzylamine moiety is a common fragmentation pathway for primary amines.

Loss of NO₂ (Nitrogen Dioxide): The nitro group can be lost as a neutral radical (46 Da), a characteristic fragmentation for nitroaromatic compounds.

Cleavage of the Benzylamine Side Chain: Scission of the C-C bond between the aromatic ring and the aminomethyl group would result in a fragment corresponding to the substituted benzyl cation.

Based on the analysis of related compounds, such as 4-bromo-2-nitroaniline, the fragmentation would proceed in a predictable manner, allowing for the unambiguous identification of the compound.

Table 1: Predicted ESI-MS Fragmentation of this compound

| Predicted Fragment Ion | m/z (approximate) | Proposed Structure | Significance |

|---|---|---|---|

| [M+H]⁺ | 249.97 / 251.97 | C₇H₇BrFN₂O₂⁺ | Pseudomolecular ion, confirms molecular weight and bromine presence. |

| [M+H - NH₃]⁺ | 232.97 / 234.97 | C₇H₄BrFNO₂⁺ | Indicates the presence of a primary amine group. |

| [M+H - NO₂]⁺ | 203.97 / 205.97 | C₇H₇BrFN⁺ | Characteristic loss of the nitro group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Progression and Purity Assessment

UV-Vis spectroscopy is a valuable tool for monitoring the progress of chemical reactions and for assessing the purity of the resulting products, particularly for compounds containing chromophores. The aromatic nitro group in this compound acts as a strong chromophore, making this technique highly applicable.

Detailed Research Findings:

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) is expected to show characteristic absorption bands in the ultraviolet region. The primary absorption is due to the π → π* transitions within the substituted benzene ring, significantly influenced by the electron-withdrawing nitro group and the electron-donating amino group (via the benzyl substituent).

The position of the maximum absorbance (λ_max) is sensitive to the substitution pattern on the aromatic ring. For instance, the starting material for its synthesis, 4-bromo-5-fluoro-2-nitrotoluene, would have a different λ_max compared to the final benzylamine product due to the change in the substituent at the benzylic position. This difference can be exploited to monitor the conversion of the toluene (B28343) derivative to the benzylamine.

As the reaction proceeds, a decrease in the absorbance corresponding to the starting material and a concurrent increase in the absorbance of the product would be observed. By tracking the absorbance at the respective λ_max values over time, the reaction kinetics can be studied.

Furthermore, UV-Vis spectroscopy is a straightforward method for purity assessment. The presence of impurities, such as unreacted starting materials or side products, would likely result in additional absorption bands or a broadening of the main absorption peak. A sharp, well-defined peak at the expected λ_max is indicative of a high-purity sample.

Table 2: Expected UV-Vis Absorption Data for this compound and a Related Precursor

| Compound | Expected λ_max (nm) | Electronic Transition | Application |

|---|---|---|---|

| 4-Bromo-5-fluoro-2-nitrotoluene | ~260-280 | π → π | Monitoring disappearance during reaction. |

| This compound | ~270-290 | π → π | Monitoring formation and assessing purity. |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Detailed Research Findings:

The Raman spectrum of this compound would exhibit a series of characteristic peaks corresponding to the various functional groups and the substituted aromatic ring. Key vibrational modes that would be prominent in the Raman spectrum include:

Nitro Group (NO₂) Vibrations: The symmetric and asymmetric stretching vibrations of the NO₂ group are typically strong in the Raman spectrum and are expected to appear in the regions of 1330-1370 cm⁻¹ (symmetric) and 1500-1560 cm⁻¹ (asymmetric). The exact positions of these peaks are sensitive to the electronic environment of the nitro group.

Carbon-Halogen Vibrations: The C-Br stretching vibration is expected to appear as a strong peak in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. The C-F stretching vibration would be observed at a higher frequency, generally in the range of 1000-1400 cm⁻¹.

Aromatic Ring Vibrations: The characteristic ring stretching and breathing modes of the benzene ring would be present. The substitution pattern on the ring influences the positions and intensities of these peaks, providing a unique fingerprint for the molecule.

Benzylamine Group Vibrations: The C-N stretching and CH₂ bending modes of the benzylamine moiety would also be observable, although they may be weaker compared to the signals from the aromatic and nitro groups.

Raman spectroscopy can be effectively used to confirm the presence of these functional groups and to verify the successful synthesis of the target molecule. Any significant shifts in the peak positions compared to the starting materials or the presence of unexpected peaks would indicate incomplete reaction or the formation of byproducts.

Table 3: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Significance |

|---|---|---|

| NO₂ Symmetric Stretch | 1330 - 1370 | Confirms presence of nitro group. |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Confirms presence of nitro group. |

| Aromatic Ring Breathing | ~1000 | Fingerprint region for the substituted benzene ring. |

| C-F Stretch | 1000 - 1400 | Indicates the presence of the fluorine substituent. |

| C-Br Stretch | 500 - 600 | Indicates the presence of the bromine substituent. |

Computational Chemistry and Theoretical Modeling of 4 Bromo 5 Fluoro 2 Nitrobenzylamine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like 4-bromo-5-fluoro-2-nitrobenzylamine, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), would be employed to elucidate its fundamental electronic characteristics. synquestlabs.com

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like this compound, which has a rotatable aminomethyl group (-CH₂NH₂), a comprehensive conformational analysis is crucial. colostate.eduresearchgate.net This involves exploring the potential energy surface by systematically rotating the single bonds, particularly the C(aryl)-C(methylene) and C-N bonds.

Theoretical studies on benzylamine (B48309) and its derivatives show that multiple conformers with comparable energies can exist. colostate.edu The lowest energy conformations are dictated by a balance of steric hindrance and subtle intramolecular interactions, such as hydrogen bonding between the amine protons and the adjacent nitro group or fluorine atom. It is expected that the most stable conformer of this compound would exhibit a specific torsion angle of the aminomethyl group relative to the phenyl ring to minimize steric clash with the bulky ortho-nitro group.

Table 1: Expected Torsional Angles and Relative Energies for Conformational Analysis of this compound (Note: This table is illustrative and represents expected outcomes from a typical conformational analysis. Actual values would require specific calculations.)

| Conformer | Torsion Angle (Caryl-Cmethylene-N-H) (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~60 | 0.00 |

| 2 | ~180 | 1.5 - 3.0 |

| 3 | ~-60 | 0.00 |

The reactivity of a molecule is largely governed by the distribution of its electron density. Molecular Electrostatic Potential (MEP) maps are a key output of DFT calculations that visualize the electrostatic potential on the electron density surface. These maps are invaluable for predicting sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack.

For this compound, the MEP map would be expected to show:

Nucleophilic regions (negative potential, typically colored red): Concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the amine group, indicating their propensity to interact with electrophiles or act as hydrogen bond acceptors.

Electrophilic regions (positive potential, typically colored blue): Located around the hydrogen atoms of the aminomethyl group and potentially on the aromatic ring, influenced by the strong electron-withdrawing effects of the nitro, bromo, and fluoro substituents.

This distribution of charge dictates how the molecule interacts with other reagents. The amine group is a primary site for nucleophilic reactions, while the aromatic ring is activated for certain types of substitution reactions.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. synquestlabs.comchemicalbook.com

In a study of a related Schiff-base containing the 4-bromo-5-fluoro-2-nitrophenyl moiety, the HOMO was found to be delocalized over the phenyl ring, while the LUMO was centered more on the nitro group. synquestlabs.com A similar distribution would be anticipated for this compound. The strong electron-withdrawing nitro group significantly lowers the LUMO energy, making the molecule a potential electron acceptor. The calculated HOMO-LUMO gap would provide a quantitative measure of its reactivity. A smaller gap generally implies higher reactivity. synquestlabs.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative, based on typical values for similar compounds. Actual values require specific calculations.)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -7.0 to -6.5 |

| LUMO Energy | -2.5 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 4.0 |

Molecular Dynamics Simulations for Solvent Interactions and Reaction Pathways

While DFT calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with a solvent. nih.govrsc.org An MD simulation of this compound in a solvent like water would provide insights into how solvent molecules arrange around the solute and how this solvation shell affects its conformation and dynamics.

Key findings from such a simulation would include:

Solvation Structure: The formation of hydrogen bonds between the amine and nitro groups of the solute and surrounding water molecules.

Diffusion and Transport Properties: Calculation of the diffusion coefficient of the molecule in the solvent, which is important for understanding its behavior in solution-phase reactions.

Transition State Analysis and Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for mapping out the entire energy landscape of a chemical reaction, including the high-energy transition states that connect reactants to products. For this compound, a likely reaction to study would be nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the substituents on the aromatic ring. The electron-withdrawing nitro group strongly activates the ring for such reactions.

By calculating the structures and energies of reactants, intermediates (like a Meisenheimer complex), transition states, and products, a detailed reaction mechanism can be elucidated. This analysis would reveal the activation energy barriers for different potential pathways, allowing for predictions of reaction rates and regioselectivity (i.e., which substituent is most likely to be replaced).

Spectroscopic Data Prediction and Validation through Computational Methods

Computational methods can predict various types of spectroscopic data with a high degree of accuracy, which is invaluable for confirming the structure of a synthesized compound. For this compound, key predictable spectra include:

NMR Spectra: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govresearchgate.netresearchgate.net The predicted shifts, when compared to experimental data, can confirm the connectivity and stereochemistry of the molecule. The calculations would be expected to show distinct signals for the aromatic protons and the aminomethyl protons, with their chemical shifts influenced by the electronic environment created by the substituents.

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. These can be compared to experimental FT-IR and FT-Raman spectra to identify characteristic peaks, such as the N-H stretches of the amine, the symmetric and asymmetric stretches of the nitro group, and C-H and C-C vibrations of the aromatic ring.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This is an illustrative table of expected chemical shift ranges. Accurate prediction requires specific GIAO/DFT calculations.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-NH₂ | 40 - 50 |

| C-NO₂ | 145 - 155 |

| C-Br | 110 - 120 |

| C-F | 150 - 160 (with C-F coupling) |

| Other Aromatic C | 120 - 140 |

Advanced Synthetic Applications of 4 Bromo 5 Fluoro 2 Nitrobenzylamine As a Molecular Building Block

Role in the Synthesis of Complex Polycyclic and Heterocyclic Systems

The structure of 4-bromo-5-fluoro-2-nitrobenzylamine is particularly well-suited for the synthesis of nitrogen-containing heterocyclic and polycyclic systems, which are core scaffolds in many biologically active compounds. The key to this utility lies in the ortho-relationship between the nitro group and the benzylamine (B48309) side chain.

A critical initial step is the reduction of the nitro group to an amine. This transformation converts the starting material into a substituted o-phenylenediamine (B120857) derivative. This intermediate is a classic precursor for a wide variety of fused heterocycles through condensation and cyclization reactions with appropriate reagents. For instance, reaction with carboxylic acids or their derivatives can yield benzimidazoles, while reaction with dicarbonyl compounds can lead to the formation of quinoxalines or benzodiazepines. This strategy is analogous to the use of other multi-reactive building blocks, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, for the polymer-supported synthesis of diverse heterocyclic libraries. nih.gov The presence of the bromine and fluorine atoms provides additional handles for post-cyclization modification, further expanding molecular diversity.

Table 1: Examples of Heterocyclic Scaffolds from this compound Derivatives

| Reagent | Resulting Heterocyclic System |

|---|---|

| Carboxylic Acids / Aldehydes | Benzimidazoles |

| 1,2-Dicarbonyl Compounds | Quinoxalines |

| 1,3-Dicarbonyl Compounds | Benzodiazepines |

| Phosgene or Equivalents | Benzimidazolones |

This approach allows for the systematic construction of complex ring systems that are of significant interest in drug discovery and development. nih.govossila.com

Application in Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

The aryl bromide functionality in this compound is a prime handle for palladium-catalyzed cross-coupling reactions, one of the most powerful tools in modern synthetic chemistry for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. mdpi.com Aryl bromides are often more reactive than the corresponding chlorides in these transformations, making this compound an excellent substrate. nih.gov

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the aryl bromide with a boronic acid or ester. This is a robust method for introducing a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position of the ring, significantly increasing molecular complexity. nih.govnih.gov

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. It is a cornerstone of pharmaceutical process chemistry for synthesizing arylamines, which are prevalent in drug candidates. mdpi.com

Other Cross-Coupling Reactions: The bromo group can also participate in other valuable transformations, including Sonogashira coupling (with terminal alkynes to form C-C bonds), Stille coupling (with organostannanes), and Ullmann-type couplings for C-O bond formation (with alcohols or phenols).

The ability to perform these reactions at the bromide site, potentially leaving the other functional groups intact under carefully chosen conditions, underscores the compound's utility as a modular building block.

Table 2: Key Cross-Coupling Reactions Utilizing the Bromo Group

| Reaction Name | Bond Formed | Coupling Partner | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | C-C | Boronic Acids/Esters | Pd(OAc)₂, SPhos, K₃PO₄ |

| Buchwald-Hartwig | C-N | Amines, Amides | Pd₂(dba)₃, tBu₃P, CsF |

| Sonogashira | C-C (alkyne) | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Stille | C-C | Organostannanes | Pd(PPh₃)₄ |

Precursor in Medicinal Chemistry Research for Scaffold Generation

This compound is an exemplary precursor for generating molecular scaffolds in medicinal chemistry. Its multiple reactive sites can be addressed in a sequential and controlled manner to build libraries of diverse small molecules for high-throughput screening. The fluorine atom is particularly valued in drug design as it can enhance metabolic stability and binding affinity.

The synthetic workflow can be strategically planned:

Cross-Coupling: The bromo position can be elaborated first via Suzuki or Buchwald-Hartwig reactions to install a key pharmacophoric group. mdpi.com

Nitro Reduction and Cyclization: The nitro group can then be reduced to an amine, setting the stage for intramolecular cyclization with the benzylamine to form a core heterocyclic scaffold, as discussed previously. nih.gov

Amine Functionalization: The primary amine of the benzylamine group can be readily acylated, alkylated, or used in reductive amination to append a variety of side chains, exploring the chemical space around the core scaffold.

This multi-directional reactivity makes the compound a valuable starting material for synthesizing libraries of compounds for drug discovery programs, particularly in areas like oncology and infectious diseases, where novel heterocyclic scaffolds are continuously sought. ossila.comgoogle.com

Functionalization of Advanced Materials (e.g., Organic Electronic Materials, Nanomaterials, Polymers)

The unique electronic and chemical properties of this compound make it a candidate for the functionalization of advanced materials.

Organic Electronic Materials: The electron-withdrawing nature of the nitro and fluoro groups gives the aromatic ring a π-acceptor character. This property is useful in the design of organic semiconductors, where electron-deficient units are required for n-type or ambipolar charge transport. The bromo group allows for the incorporation of this unit into conjugated polymer backbones via polymerization reactions like Suzuki polycondensation. ossila.com

Polymers and Nanomaterials: The primary amine of the benzylamine group provides a convenient point of attachment for grafting the molecule onto other structures. It can be used to functionalize polymers, silicon surfaces, or nanoparticles (e.g., gold or silica) through covalent bond formation. This allows for the modification of surface properties, such as introducing a charge, altering hydrophobicity, or providing a platform for further chemical reactions.

While direct applications in this area are still emerging, the inherent functionalities of the molecule offer clear potential for its use in creating new materials with tailored electronic, optical, or surface properties.

Design and Synthesis of Ligands for Metal Catalysis

The development of new ligands is a driving force in the advancement of homogeneous catalysis. nih.gov this compound can serve as a foundational structure for creating novel ligands. The benzylamine nitrogen atom can act as a coordination site for a transition metal. nih.gov

More complex and effective ligands can be synthesized by elaborating this primary amine. For example, reaction with chlorodiphenylphosphine (B86185) could yield a P,N-type bidentate ligand. Such hybrid ligands are highly sought after in catalysis because they combine the properties of a hard amine donor and a soft phosphine (B1218219) donor, often leading to unique reactivity and selectivity in catalytic cycles. nih.govethz.ch

Furthermore, the bromo group can be used to connect the entire molecule to another ligand fragment or a solid support, creating multidentate or heterogenized catalysts. The design process can be guided by computational models to predict the steric and electronic properties of the resulting metal complexes, accelerating the discovery of new and efficient catalysts. researchgate.net The modularity of the starting material allows for the systematic tuning of the ligand structure to optimize catalyst performance for specific chemical transformations.

Green Chemistry Principles in the Synthesis and Transformation of 4 Bromo 5 Fluoro 2 Nitrobenzylamine

Solvent Selection and Alternative Reaction Media (e.g., Aqueous, Deep Eutectic Solvents)

The choice of solvent is a critical factor in the environmental impact of a chemical process, often accounting for a significant portion of the total mass and energy consumption, as well as waste generation. mdpi.commdpi.com Traditional organic solvents are frequently volatile, flammable, and toxic, prompting the exploration of greener alternatives for the synthesis of compounds like 4-Bromo-5-fluoro-2-nitrobenzylamine.

Aqueous Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com While the solubility of many organic compounds, particularly non-polar ones, is limited in water, this can sometimes be overcome through techniques such as the use of co-solvents or phase-transfer catalysts. For reactions involving nitroaromatic compounds, conducting them in aqueous media can significantly reduce the environmental footprint. mdpi.com For instance, the reduction of nitroarenes to anilines, a key transformation for derivatives of this compound, has been successfully demonstrated in water using various catalytic systems. acs.org

Deep Eutectic Solvents (DESs): DESs have emerged as a promising class of green solvents. beilstein-journals.orgomicsdi.org They are mixtures of two or more components, typically a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic mixture with a melting point much lower than the individual components. beilstein-journals.org DESs are often biodegradable, non-toxic, and have low vapor pressure. beilstein-journals.org Their tunable properties make them suitable for a variety of reactions, including the reduction of nitro compounds. beilstein-journals.orgd-nb.infonih.gov Research has shown that the chemoselective reduction of nitroalkenes can be efficiently carried out in DESs, offering a recyclable reaction medium and a simplified work-up procedure. beilstein-journals.orgomicsdi.orgd-nb.infonih.govbeilstein-journals.org

| Alternative Solvent | Key Advantages | Potential Challenges for Synthesis of this compound | Relevant Research Findings |

|---|---|---|---|

| Aqueous Media | Non-toxic, non-flammable, abundant, low cost. mdpi.com | Poor solubility of non-polar organic substrates. mdpi.com | Successful reduction of nitroarenes to anilines has been demonstrated. acs.org |

| Deep Eutectic Solvents (DESs) | Biodegradable, low toxicity, low vapor pressure, tunable properties. beilstein-journals.org | High viscosity, potential for side reactions with hydroxylic components. beilstein-journals.org | Efficient and chemoselective reduction of nitroalkenes has been achieved in DESs. d-nb.infonih.gov |

| Glycerol | Non-toxic, biodegradable, non-flammable. beilstein-journals.org | High viscosity, low solubility of hydrophobic compounds. beilstein-journals.org | Proven to be a good reaction medium for the reduction of nitroalkenes. beilstein-journals.orgd-nb.info |

Catalyst Development for Enhanced Efficiency and Sustainability

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The development of sustainable catalysts is crucial for the synthesis of complex molecules like this compound.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, which simplifies their separation and reuse, a key principle of green chemistry. sci-hub.styoutube.com For the reduction of nitroaromatics, a common transformation in the synthesis of substituted anilines, various heterogeneous catalysts have been developed. sci-hub.stnih.govacs.org These include noble metals like palladium, platinum, and gold supported on materials such as carbon, titania, or magnesium oxide. sci-hub.stresearchgate.netunimi.it The use of nanocatalysts, which have a high surface-area-to-volume ratio, can further enhance catalytic activity and selectivity. researchgate.netresearchgate.net For instance, nanocrystalline magnesium oxide-stabilized palladium(0) has been shown to be an efficient catalyst for the reduction of both aliphatic and aromatic nitro groups under mild conditions. sci-hub.st

Nanocatalysts: Nanoparticle-based catalysts offer significant advantages in terms of reactivity and selectivity due to their large surface area. researchgate.netresearchgate.net In the reduction of nitroarenes, various metal nanoparticles, including gold, silver, palladium, and copper, have demonstrated high catalytic efficiency. researchgate.netresearchgate.net The use of bimetallic nanoparticles can further enhance catalytic performance. For example, novel Pt@Ir zigzag nanocomplexes have shown good catalytic activity in the hydrogenation of nitroaromatic compounds under mild conditions. researchgate.net

| Catalyst Type | Key Features | Application in Nitroaromatic Reduction | Example |

|---|---|---|---|

| Heterogeneous Catalysts | Easy separation and reuse, improved stability. sci-hub.styoutube.com | Widely used for the reduction of nitro groups to amines. sci-hub.stnih.govacs.org | Palladium on carbon (Pd/C), Platinum on sulfide (B99878) carbon. youtube.comnih.gov |

| Nanocatalysts | High surface-area-to-volume ratio, enhanced reactivity and selectivity. researchgate.netresearchgate.net | Efficient reduction of nitroarenes to anilines. researchgate.netresearchgate.net | Gold nanoparticles on TiO2, Pt@Ir zigzag nanocomplexes. sci-hub.stresearchgate.net |

| Rhenium-based Nanocatalysts | High catalytic activity for hydrogenation of nitroaromatic compounds. nih.gov | Effective reduction of various nitroaromatic compounds under mild conditions. nih.gov | Rhenium sub-nanostructures stabilized by bis(3-aminopropyl)amine. nih.gov |

Atom Economy and Waste Reduction Strategies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wordpress.comrsc.orgyoutube.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. wordpress.comrsc.org

For the synthesis of this compound, applying the principles of atom economy involves choosing reaction pathways that maximize the incorporation of all starting materials into the final structure. This often means favoring addition reactions over substitution or elimination reactions, which inherently generate byproducts.

Waste reduction is a broader concept that encompasses not only minimizing byproducts (as addressed by atom economy) but also reducing or eliminating waste from all aspects of the process, including solvent use, energy consumption, and the generation of downstream waste during purification. mdpi.com Strategies for waste reduction in the synthesis of specialty chemicals like this compound include:

Process Intensification: Combining multiple reaction steps into a single pot (one-pot synthesis) can reduce the need for intermediate purification steps, thereby minimizing solvent use and waste generation.

Catalyst Recycling: The use of heterogeneous or easily recyclable homogeneous catalysts reduces the amount of catalyst waste. sci-hub.st

The greenness of a synthesis can be quantified using various metrics beyond atom economy, such as the E-Factor (Environmental Factor), which measures the total mass of waste generated per unit of product, and the Process Mass Intensity (PMI), which considers the total mass of all materials used in a process relative to the mass of the final product. nih.govmdpi.comtudelft.nlresearchgate.netresearchgate.net

Biocatalytic Approaches to Nitroaromatic and Amine Synthesis

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly sustainable alternative to traditional chemical methods. diva-portal.org Enzymes operate under mild conditions (temperature, pressure, and pH), are highly selective, and can often be used in aqueous media, aligning perfectly with the principles of green chemistry. mdpi.comresearchgate.net

Nitroreductases: These enzymes are capable of reducing nitro groups to amines. researchgate.netoup.comresearchgate.netnih.gov The use of nitroreductases for the synthesis of substituted anilines from nitroaromatic precursors is a promising green route. researchgate.netgoogle.comacs.org While some nitroreductases may stop at the hydroxylamine (B1172632) intermediate, recent research has identified enzymes that can achieve complete reduction to the amine. researchgate.netresearchgate.net This biocatalytic approach avoids the use of harsh reducing agents and heavy metal catalysts often employed in traditional methods. acs.org

Transaminases: These enzymes catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor, providing a powerful tool for the asymmetric synthesis of chiral amines. diva-portal.orgmdpi.comresearchgate.netnih.govrsc.org While this compound itself is not chiral, the corresponding ketone precursor could potentially be a substrate for a transaminase, offering a biocatalytic route to the amine. The development of transaminases with broad substrate scope and improved stability is an active area of research. researchgate.netnih.gov

| Enzyme Class | Reaction Catalyzed | Advantages for Green Synthesis | Relevance to this compound |

|---|---|---|---|

| Nitroreductases | Reduction of nitro groups to amines. researchgate.netoup.comresearchgate.netnih.gov | Mild reaction conditions, high selectivity, avoids harsh chemical reagents. acs.org | Direct biocatalytic route to the amine from the corresponding nitroaromatic precursor. researchgate.netgoogle.com |

| Transaminases | Transfer of an amino group from a donor to a carbonyl compound. diva-portal.orgmdpi.comresearchgate.netnih.govrsc.org | Enables asymmetric synthesis of chiral amines, operates under mild conditions. mdpi.comresearchgate.net | Potential route to the amine from the corresponding ketone precursor. |

| Hydrogenases | Catalyzes the reversible oxidation of molecular hydrogen. chemrxiv.orgchemrxiv.orgresearchgate.net | Uses H2 as a clean reductant, can be coupled with other reactions. chemrxiv.orgchemrxiv.orgresearchgate.net | Can be used in a cofactor-free system for the hydrogenation of nitro compounds to amines. chemrxiv.orgchemrxiv.orgresearchgate.net |

Future Research Directions and Unexplored Avenues

Development of Novel Regioselective and Stereoselective Synthetic Methodologies

The precise arrangement of the bromo, fluoro, and nitrobenzylamine moieties on the aromatic ring of 4-Bromo-5-fluoro-2-nitrobenzylamine is critical to its function. Future research should focus on developing synthetic methods that offer superior control over the introduction and positioning of these groups.

Stereoselective Approaches: While the current compound is not chiral, the benzylamine (B48309) group is a prime target for the introduction of chirality. The development of stereoselective methods to produce chiral amines from this scaffold would significantly broaden its utility. Asymmetric reduction of the nitro group or the synthesis of chiral precursors could be explored. The amine group itself can serve as a handle for further functionalization, leading to the synthesis of chiral ligands or drug intermediates.

Exploration of Photoredox and Electrocatalytic Transformations

Modern synthetic chemistry is increasingly turning to photoredox and electrocatalysis to drive reactions under mild conditions, often with unique selectivity. These energy-efficient methods represent a significant area for future exploration.

Photocatalytic Reduction and Functionalization: The selective reduction of the nitro group is a fundamental transformation. Heterogeneous photocatalysis, using systems like copper-modified titanium dioxide (Nano-TiO₂@CuO) or multi-component Cu₂O/TiO₂/UiO-66 photocatalysts, offers a green alternative to traditional methods that often require harsh reagents or precious metal catalysts. researchgate.netfourwaves.com These methods can operate at ambient temperature and pressure, reducing nitroaromatics to amines efficiently. fourwaves.com Future work could focus on tailoring such photocatalysts to selectively reduce the nitro group of this compound without affecting the bromo or fluoro substituents.

Electrocatalytic Synthesis: Electrocatalysis provides another powerful tool for selective transformations. The synthesis of benzylamines and the formation of C-N bonds can be achieved electrochemically, offering a high degree of control over the reaction potential. This could be particularly useful for functionalizing the aromatic ring or modifying the benzylamine side chain. The table below compares potential catalysts that could be investigated for these transformations.

Table 1: Potential Catalytic Systems for Advanced Transformations

| Methodology | Potential Catalyst System | Target Transformation | Potential Advantages |

|---|---|---|---|

| Photocatalysis | Copper-Modified Titanium Dioxide (Nano-TiO₂@CuO) | Selective reduction of the nitro group | High yields, reusable catalyst, environmentally friendly. researchgate.net |

| Photocatalysis | Multi-component Cu₂O/TiO₂/UiO-66 | Reduction of nitroaromatics to amines | Operates at ambient temperature and pressure. fourwaves.com |

Advanced Mechanistic Insights via In-Situ Spectroscopy and Ultrafast Dynamics

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The application of advanced spectroscopic techniques can provide unprecedented insight into the transient intermediates and transition states involved in the synthesis and reactions of this compound.

Real-Time Reaction Monitoring: Techniques like in-situ Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy can be used to monitor reactions as they happen. acs.org For example, mechanistic studies on the reduction of other nitroaromatic compounds have used these methods to identify short-lived nitroso intermediates and track the formation of various products over time. acs.orgnih.gov Applying these techniques to the synthesis of this compound could reveal the precise sequence of bond-forming and bond-breaking events, allowing for the rational optimization of reaction conditions to maximize yield and minimize byproducts. The development of real-time monitoring for mechanochemical reactions, using techniques like synchrotron powder X-ray diffraction and Raman spectroscopy, has also enabled the identification of previously unknown reaction pathways and intermediates. nih.gov

Computational and Ultrafast Studies: Quantum chemistry calculations can complement experimental studies by modeling reaction pathways and predicting the stability of intermediates. nih.gov Furthermore, ultrafast spectroscopy can probe the excited-state dynamics of the molecule, which is particularly relevant for understanding and developing new photoredox reactions. Investigating how the substituents on the aromatic ring influence its electronic properties and reactivity will be key to harnessing its full potential.

Integration with Flow Chemistry and Automated Synthesis Platforms

To enhance the efficiency, safety, and reproducibility of synthesis, integrating the production of this compound into automated flow chemistry platforms is a promising future direction.

Continuous Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the ability to telescope multiple reaction steps into a single, continuous process. syrris.comnih.govnortheastern.edu This is particularly relevant for nitrated compounds, where safety is a significant concern. A flow process for the synthesis of this compound could be designed, optimized, and scaled up more efficiently than a batch process. researchgate.net

Automated Reaction Optimization and Library Generation: Automated platforms can rapidly screen a wide range of reaction parameters (e.g., temperature, pressure, reagent concentration, residence time) to identify the optimal conditions for synthesis. syrris.comresearchgate.net Once an efficient synthesis is established, these platforms can be used to generate libraries of related compounds for screening in drug discovery or materials science applications. syrris.com The integration of artificial intelligence (AI) and machine learning with these robotic systems can further accelerate the discovery and development of new molecules by proposing synthetic routes and refining experimental parameters. nih.govyoutube.com This approach allows chemists to explore chemical space more efficiently and shortens the timeline for bringing new, valuable compounds from concept to application. syrris.comyoutube.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxoammonium nitrate (B79036) |

| Aniline (B41778) |

| Benzyl (B1604629) amines |

| Furan-3-carboxylate |

| β-ketoester |

| Allyl chloride |

| Nitrobenzene |

| Nitromethane |

| N-phenylhydroxylamine |

| Azoxybenzene |

| Azobenzene |

| Nitrosobenzene (B162901) |

| 4-nitrophenol |

| 4-aminophenol |

| Benzo[b]selenophenes |

| 4-(3-nitroaryl)-1,2,3-selenadiazoles |

| 2-nitronaphthalenes |

| 2-aminonaphthalenes |

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing 4-Bromo-5-fluoro-2-nitrobenzylamine?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. A common approach is nitration followed by bromination and fluorination. For example, starting with 2-nitroaniline, bromination at the 4-position using Br₂ in HBr/H₂SO₄ at 0–5°C achieves regioselectivity. Subsequent fluorination via diazotization (NaNO₂/HCl) and treatment with HF or fluoroboric acid introduces the fluorine group. Purification via recrystallization (ethanol/water) yields >90% purity. Key variables include temperature control (<10°C during bromination) and stoichiometric excess of fluorinating agents .

Q. Q2. How can researchers characterize the purity and structure of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.8–8.2 ppm (split due to Br/F coupling) and NH₂ signals at δ 5.1–5.3 ppm.

- HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time ~12.5 min (acetonitrile/water gradient).

- Melting Point : Literature values report 249–254°C (decomposition observed at higher temps) .

Cross-validate with FT-IR (N-H stretch ~3350 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) and elemental analysis (C: ~31.5%, Br: ~33.2%) .

Advanced Research Questions

Q. Q3. How do substituent positions influence the biological activity of this compound derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic substitution at the 4-Br, 5-F, and 2-NO₂ positions. For example:

- Antimicrobial Activity : Comparative data show that electron-withdrawing groups (e.g., NO₂ at 2-position) enhance activity against Gram-positive bacteria (MIC ~8 µg/mL).

- Antitumor Activity : Derivatives with 5-F substitution exhibit higher cytotoxicity (IC₅₀ ~2.5 µM in HeLa cells) due to improved membrane permeability.

Design analogs using computational tools (e.g., DFT for electronic effects) and validate via in vitro assays. Note that meta-substitution (e.g., 3-Br) reduces potency by ~40% compared to para-substitution .

Q. Q4. What strategies resolve contradictions in reported solubility or reactivity data for this compound?

Methodological Answer: Contradictions often arise from impurities or solvent effects. To address:

Reproduce Conditions : Ensure identical solvent systems (e.g., DMSO vs. ethanol) and purity levels (>95% by HPLC).

Controlled Experiments : Test solubility in buffered solutions (pH 4–9) to assess ionization effects.

Collaborative Validation : Cross-check with independent labs using standardized protocols (e.g., OECD guidelines).

For example, discrepancies in nitro group reactivity (e.g., reduction to NH₂) may stem from trace metal catalysts; use chelating agents (EDTA) to suppress side reactions .

Experimental Design & Data Analysis

Q. Q5. How to design a stability study for this compound under varying storage conditions?

Methodological Answer:

- Variables : Temperature (4°C, 25°C, 40°C), humidity (0%, 60%), light exposure (dark vs. UV).

- Parameters : Monitor degradation via HPLC (area% of parent compound) and colorimetric assays (nitro group stability).

- Kinetics : Fit data to Arrhenius equation to predict shelf life. For example, t₉₀ (time to 90% purity) at 25°C is ~18 months, but reduces to 6 months at 40°C.

Store samples in amber vials with desiccants and report RSD <2% for triplicate measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.